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molecular formula C10H12O2 B096576 4-Methoxy-2,6-dimethylbenzaldehyde CAS No. 19447-00-8

4-Methoxy-2,6-dimethylbenzaldehyde

Cat. No. B096576
M. Wt: 164.2 g/mol
InChI Key: ZFINNXSRPCWLHX-UHFFFAOYSA-N
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Patent
US05883294

Procedure details

To 4-bromo-3,5-dimethylanisole (20 g, 93.0 mmol) in 500 mL of tetrahydrofuran at -78° C. was added 120 mL of tert-Butyllithium (1.7M in pentane). The reaction mixture was stirred for 30 minutes at -78° C. and then DMF (136.0 g, 186.0 mmol) was added. The reaction mixture was stirred for 1 hour at -78° C. and for 1.5 hours at room temperature, diluted with 300 mL of ether, washed with 300 mL of water, acidified 1N HCl , and 5×100 mL of brine. The organic portion was dried (MgSO4), filtered, and evaporated to give the crude product, which was purified by flash column chromatography (silica gel, 90:10 hexane/ethylacetate) to yield 2,6-dimethyl-4-methoxybenzaldehyde (6), (9.50 g, 57.8 mmol, 62%) as a white solid; 1HNMR (CDCl3 δ 2.61 (s, 6H), 3.83 (s, 3H), 6.6 (s, 2H), 10.5 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
136 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH3:11].C([Li])(C)(C)C.CN([CH:20]=[O:21])C>O1CCCC1.CCOCC>[CH3:11][C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[C:7]([CH3:8])[C:2]=1[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OC)C
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour at -78° C. and for 1.5 hours at room temperature
Duration
1.5 h
WASH
Type
WASH
Details
washed with 300 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (silica gel, 90:10 hexane/ethylacetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=O)C(=CC(=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.8 mmol
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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